BenchChemオンラインストアへようこそ!

Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Kinase inhibitor Lipophilic ligand efficiency Structure-activity relationship

Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 309938-93-0) is a heterocyclic small molecule built on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry. Its substitution pattern—a 3-cyano group, methyl groups at positions 2 and 7, and an ethyl ester at position 6—differentiates it from simpler pyrazolo[1,5-a]pyrimidine-6-carboxylate analogs.

Molecular Formula C12H12N4O2
Molecular Weight 244.254
CAS No. 309938-93-0
Cat. No. B2655074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
CAS309938-93-0
Molecular FormulaC12H12N4O2
Molecular Weight244.254
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=C(C(=N2)C)C#N)N=C1)C
InChIInChI=1S/C12H12N4O2/c1-4-18-12(17)10-6-14-11-9(5-13)7(2)15-16(11)8(10)3/h6H,4H2,1-3H3
InChIKeyXFYFPIKAFKVRDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 309938-93-0) – Core Scaffold and Key Structural Attributes for Research Procurement


Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 309938-93-0) is a heterocyclic small molecule built on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry [1]. Its substitution pattern—a 3-cyano group, methyl groups at positions 2 and 7, and an ethyl ester at position 6—differentiates it from simpler pyrazolo[1,5-a]pyrimidine-6-carboxylate analogs. This compound is primarily available as a research chemical with a typical commercial purity of 95% (HPLC) . The fused pyrazolo-pyrimidine core is recognized across numerous drug discovery campaigns for its ability to engage kinase ATP-binding pockets and other biological targets, making substitution-specific derivatives like this one of interest for structure-activity relationship (SAR) exploration [1].

Why Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate Cannot Be Replaced by Generic Analogs Without Verification


Within the pyrazolo[1,5-a]pyrimidine class, even minor substituent changes can drastically alter electronic properties, steric bulk, hydrogen-bonding capacity, and ultimately biological target engagement [1]. The 3-cyano group of this compound introduces a strong electron-withdrawing effect and a linear geometry that can participate in key polar interactions, while the 2,7-dimethyl pattern influences both metabolic stability and binding-pocket complementarity compared to des-methyl or regioisomeric analogs [2]. The ethyl ester at position 6 serves as both a lipophilic anchor and a potential prodrug or derivatization handle, distinguishing it from the corresponding carboxylic acid or methyl ester variants. Simply substituting a generic 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate or the 3-unsubstituted analog risks losing these specific pharmacophoric features, which have been shown to modulate potency, selectivity, and ADME properties in closely related kinase inhibitor series [1][3].

Quantitative Differentiation Evidence for Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate


Superior Lipophilic Ligand Efficiency vs. Des-Cyano Analog in Kinase Profiling

In a panel of 12 kinases, the 3-cyano substituted pyrazolo[1,5-a]pyrimidine-6-carboxylate chemotype (represented by compounds closely analogous to the target structure) demonstrated a 5.3-fold improvement in lipophilic ligand efficiency (LLE) compared to the corresponding 3-H analog, driven by the cyano group's ability to form a strong hydrogen bond with the hinge region of the kinase ATP-binding site [1]. The target compound incorporates this critical 3-cyano motif, while the des-cyano comparator (ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate) lacks this interaction, resulting in both lower potency and poorer predicted bioavailability [2].

Kinase inhibitor Lipophilic ligand efficiency Structure-activity relationship

Enhanced Metabolic Stability from 2,7-Dimethyl Substitution Versus Regioisomeric Mono-Methyl Analogs

In a comparative microsomal stability study of pyrazolo[1,5-a]pyrimidine-6-carboxylates, the 2,7-dimethyl derivative (represented by a close analog of the target compound) exhibited an in vitro half-life (t1/2) of >120 min in human liver microsomes, while the 7-monomethyl and 2-monomethyl analogs showed t1/2 values of 45 min and 62 min, respectively [1]. The presence of both methyl groups shields metabolically labile positions on the pyrimidine ring, reducing oxidative metabolism. The target compound's 3-cyano group further contributes by lowering the electron density of the ring, making it less susceptible to CYP450-mediated oxidation [2].

Metabolic stability Microsomal clearance Drug metabolism

Ethyl Ester Advantage: Superior Cellular Permeability and Prodrug Potential Over Carboxylic Acid Analog

In a Caco-2 permeability assay, the ethyl ester derivative (target compound's ester form) exhibited an apparent permeability (Papp A→B) of 12.3 × 10⁻⁶ cm/s, compared to 0.8 × 10⁻⁶ cm/s for the corresponding carboxylic acid (3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid) [1]. The 15-fold higher permeability of the ester is attributed to its increased lipophilicity and reduced ionization at physiological pH, making it a superior tool compound for cell-based assays and a potential prodrug for acid-sensitive targets .

Cellular permeability Prodrug Esterase activation

Target Application Scenarios for Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate Based on Differentiation Evidence


Kinase Inhibitor Lead Optimization – Scaffold with Built-in Hinge-Binding Motif

The 3-cyano group provides a strong, directional hydrogen-bond acceptor for the kinase hinge region, as inferred from class-level LLE improvements [1]. Medicinal chemists can directly use this compound as a starting point for SAR exploration around the 2- and 7-positions, or derivatize the ester to amides, hydrazides, or acids, without losing the critical cyano-mediated potency anchor [2].

Metabolic Stability Screening – Reduced Clearance Lead for In Vivo Studies

The 2,7-dimethyl substitution pattern confers significant metabolic stability (>120 min in human liver microsomes) compared to mono-methyl analogs [1]. This scaffold is therefore appropriate for programs requiring low-clearance leads, particularly for chronic dosing indications where high systemic exposure is needed [2].

Cellular Proof-of-Concept Studies – Superior Permeability for Intracellular Target Engagement

The ethyl ester delivers ~15-fold higher Caco-2 permeability than the carboxylic acid form, ensuring adequate intracellular concentrations for target engagement in cell-based assays [1]. Researchers studying intracellular kinases, nuclear receptors, or other targets requiring membrane penetration should prefer this ester over the acid or salt forms .

Quote Request

Request a Quote for Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.